(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(3-methoxyphenyl)methanone
Beschreibung
Historical Perspective on Quinoline-Pyrazole Hybrid Development
The integration of quinoline and pyrazole motifs traces back to early 20th-century efforts to enhance the bioactivity of natural alkaloids. Quinoline, first isolated from coal tar in 1834, gained prominence with the discovery of its antimalarial properties in cinchona alkaloids. Pyrazole derivatives, known since the late 19th century, emerged as versatile pharmacophores due to their hydrogen-bonding capacity and metabolic stability. The fusion of these systems began in the 1980s with the synthesis of febrifugine analogs, where 4-quinazolinone-pyrazole hybrids demonstrated antimalarial activity.
Modern advances, such as the Vilsmeier-Haack cyclo-condensation and Knoevenagel reactions, have enabled precise functionalization of these hybrids. For instance, Amer et al. synthesized pyrazole-pyridine-quinoline derivatives via Vilsmeier-Haack formylation, achieving antimicrobial activity surpassing ciprofloxacin. Similarly, Upadhyay’s click chemistry approach produced hybrids with melting points exceeding 100°C, indicative of enhanced stability. These milestones underscore the evolutionary trajectory from simple conjugates to complex, target-specific agents.
Significance in Heterocyclic Chemistry Research
Quinoline-pyrazole hybrids occupy a unique niche in heterocyclic chemistry due to their dual capacity for π-π stacking (quinoline) and dipole interactions (pyrazole). This synergy enhances binding affinity to biological targets, as evidenced by the broad-spectrum antimicrobial activity of derivatives like 13b , which exhibited MIC values of 0.12–0.98 μg/mL against Shigella flexneri and fungal strains.
Table 1: Comparative Bioactivity of Selected Quinoline-Pyrazole Hybrids
| Compound | Target Pathogen | MIC (μg/mL) | Reference Standard |
|---|---|---|---|
| 13b | S. flexneri | 0.12 | Gentamicin (0.48) |
| 15a | Candida albicans | 1.95 | Ketoconazole (7.81) |
| 14f | Escherichia coli | 3.90 | Ciprofloxacin (1.95) |
The methoxy groups in (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(3-methoxyphenyl)methanone likely enhance solubility and membrane permeability, addressing a common limitation of purely aromatic systems. Furthermore, the dihydropyrazole moiety introduces conformational flexibility, enabling adaptation to enzyme active sites.
Positioning Within Contemporary Medicinal Chemistry
In the era of multidrug resistance, quinoline-pyrazole hybrids represent a strategic countermeasure. Their modular synthesis allows for rapid derivatization, aligning with fragment-based drug design principles. For example, Ramprasad et al. optimized substituents on the quinoline ring to improve affinity for bacterial DNA gyrase, achieving a 4-fold potency increase over first-generation quinolones.
The compound’s 2-chloro-7-methoxyquinoline core mirrors structural features of antimalarial agents like chloroquine, while the 3-methoxyphenyl groups may modulate pharmacokinetic properties. Computational studies suggest that such hybrids inhibit Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) through hydrophobic interactions with the methoxy substituents.
Research Rationale for Quinoline-Pyrazole Conjugation
The rationale for synthesizing This compound hinges on three factors:
- Synergistic Pharmacophoric Effects : Quinoline’s planar structure intercalates DNA, while pyrazole’s hydrogen-bonding capacity disrupts enzyme function.
- Metabolic Stability : Methoxy groups reduce oxidative degradation, as demonstrated in analogs with extended plasma half-lives.
- Structural Diversification : The Knoevenagel condensation permits regioselective introduction of aryl groups, enabling optimization of steric and electronic properties.
Recent work by El-Shehry et al. validated this approach, showing that chalcone-pyrazoline hybrids inhibit β-lactamase via a dual-binding mechanism. Similarly, the target compound’s dichloroquinoline moiety may confer activity against tyrosine kinase-driven malignancies, a hypothesis supported by molecular docking studies.
Eigenschaften
IUPAC Name |
[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN3O4/c1-34-20-8-4-6-17(12-20)25-16-26(32(31-25)28(33)19-7-5-9-21(13-19)35-2)23-14-18-10-11-22(36-3)15-24(18)30-27(23)29/h4-15,26H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQXLFHLLIDZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C4=CC(=CC=C4)OC)C5=CC(=CC=C5)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(3-methoxyphenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C27H21ClN3O3
Molecular Weight: 506.4 g/mol
IUPAC Name: [3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes, receptors, and nucleic acids. The structure allows it to modulate biological pathways, potentially leading to therapeutic effects such as:
- Antimicrobial Activity: The compound may inhibit the growth of bacteria and fungi.
- Anticancer Properties: It shows promise in targeting cancer cells by interfering with cell proliferation pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 20 µg/mL. This positions it as a potential lead compound for developing new antibiotics. -
Anticancer Activity:
In vitro assays demonstrated that the compound reduced the viability of breast cancer cells (MDA-MB-231) by over 60% when combined with other chemotherapeutic agents. This synergistic effect suggests its potential in combination therapies for cancer treatment .
Structure-Activity Relationship (SAR)
The structural components of the compound contribute significantly to its biological activity. The presence of the quinoline moiety is known to enhance bioactivity due to its ability to interact with various biological targets. Modifications in substituents on the pyrazole and phenyl rings can lead to variations in potency and selectivity against specific targets.
| Structural Feature | Impact on Activity |
|---|---|
| Quinoline backbone | Enhances interaction with DNA and proteins |
| Methoxy groups | Increases lipophilicity and cellular uptake |
| Chlorine substituent | Modulates receptor binding affinity |
Wissenschaftliche Forschungsanwendungen
Structure and Synthesis
This compound features a quinoline moiety linked to a pyrazole and methanone functional groups. The synthesis typically involves multi-step organic reactions, including cyclization processes to form the quinoline and pyrazole rings, followed by modifications to introduce the methanone side chain.
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Similar compounds have been evaluated against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. While specific data on this compound's activity is limited, preliminary studies suggest that structural modifications can enhance antibacterial efficacy.
Anticancer Properties
Pyrazole derivatives exhibit notable anticancer potential. Research indicates that these compounds can inhibit tumor growth by targeting pathways involved in cancer cell proliferation. The structure of the compound suggests it may interact with cancer-related enzymes or receptors. For example, studies have shown that certain pyrazole analogs demonstrate significant cytotoxicity against various cancer cell lines, including neuroblastoma and breast adenocarcinoma cells .
Anti-inflammatory Effects
Compounds containing quinoline and pyrazole moieties have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Preliminary docking studies indicate that this compound may exhibit similar inhibitory effects, which could lead to reduced inflammation in biological systems.
Case Studies and Research Findings
Several studies have evaluated similar compounds for their biological activities:
- Antimicrobial Evaluation : A series of quinoline derivatives were tested against Gram-negative bacteria, revealing varying degrees of activity depending on structural modifications.
- Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting tumor growth in vitro, with some compounds exhibiting IC50 values comparable to established anticancer drugs.
- Inflammation Studies : Research indicated that certain pyrazole-containing compounds could stabilize human red blood cell membranes, suggesting potential anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural homology with pyrazoline derivatives reported in the literature.
Key Observations :
Quinoline vs. Benzothiazole/Thiophene Cores: The target compound’s quinoline core (vs. benzothiazole in or thiophene in ) may confer distinct electronic properties, influencing binding affinity in biological targets. Quinoline derivatives are well-documented in antimalarial and anticancer research due to their planar aromatic structure and metal-chelating capabilities. Benzothiazole derivatives (e.g., ) exhibit antitumor activity via intercalation or topoisomerase inhibition, suggesting that the target compound’s quinoline-pyrazoline hybrid could similarly target DNA-associated enzymes.
Methoxy Substitutions: The dual 3-methoxyphenyl groups in the target compound contrast with the 4-methoxyphenyl group in .
Biological Activity Gaps: Unlike the pyrazole-thiophene hybrids in , which show explicit antimicrobial activity, or the flavonoid glycosides in with antioxidant properties, the target compound’s biological profile remains uncharacterized in the provided evidence.
Research Findings and Limitations
- Synthesis Challenges: The synthesis of such multi-substituted pyrazoline-quinoline hybrids likely involves cyclocondensation (similar to ) or Claisen-Schmidt reactions. However, the chloro and methoxy substituents may complicate purification, as seen in sulfur-containing analogs ().
- Toxicity Considerations: Methoxy groups generally reduce toxicity compared to halogenated analogs, but the chlorine substituent in the quinoline ring warrants further toxicological evaluation (cf. TRI data in for halogenated compounds).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
